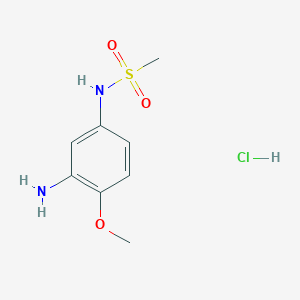

N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride

Description

Properties

IUPAC Name |

N-(3-amino-4-methoxyphenyl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S.ClH/c1-13-8-4-3-6(5-7(8)9)10-14(2,11)12;/h3-5,10H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQGQWQOEHMHAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride typically involves the reaction of 3-amino-4-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often obtained in a crystalline form and is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are conducted in the presence of a base to neutralize the by-products.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the nature of the electrophile used in the substitution reactions.

Scientific Research Applications

N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including its role as an antitumor agent.

Industry: Utilized in the development of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to DNA, intercalating its 9-aminoacridine moiety between DNA base pairs. This interaction disrupts the normal function of DNA, leading to potential antitumor effects. The anilino side chain of the compound is located in the narrow groove of the DNA, further stabilizing the interaction.

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₈H₁₃ClN₂O₃S

- Molecular Weight : 252.71 g/mol

- CAS Registry Number : 188630-76-4

- Structure: Features a methanesulfonamide group attached to a phenyl ring substituted with amino (-NH₂) and methoxy (-OCH₃) groups at positions 3 and 4, respectively, and a hydrochloride counterion .

Key Properties :

- Solubility : Enhanced water solubility due to the hydrochloride salt.

- Stability : Likely stable under controlled storage conditions (room temperature, inert atmosphere) .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Analysis :

- Electronic Effects: The amino (-NH₂) group in the target compound is electron-donating, enhancing resonance stabilization of the sulfonamide, whereas chloro substituents (e.g., in CAS 71270-61-6) reduce electron density .

- Steric Effects: m-AMSA.HCl’s acridinylamino group introduces steric hindrance, limiting membrane permeability compared to the smaller amino group in the target compound .

Pharmacological Analogues

Analysis :

Analysis :

- Cost Drivers : The target compound’s price reflects its specialized use in research, whereas m-AMSA.HCl is tied to niche oncology applications.

- Scalability : Simpler synthesis of the target compound vs. dronedarone makes it more accessible for industrial scale-up .

Biological Activity

N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride, a compound with significant biological activity, has garnered attention in various fields including medicinal chemistry and oncology. This article presents a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a methanesulfonamide moiety, which enhances its solubility and stability. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate protein interactions. The amino group can form hydrogen bonds with active sites on enzymes, leading to their inhibition. Additionally, the compound's sulfonamide group contributes to its binding affinity and interaction with biological macromolecules such as DNA, which may disrupt replication processes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a series of derivatives based on this compound demonstrated moderate to excellent antitumor activities against various cancer cell lines, including A549 (lung cancer) and H1975 (non-small cell lung cancer) . The mechanism involves inducing apoptosis and cell cycle arrest, particularly at the G0/G1 phase .

Table 1: Antitumor Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 9a | A549 | 15 | Apoptosis induction |

| 17i | H1975 | 20 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been studied for its role in enzyme inhibition. It has shown promising results as a reversible inhibitor of certain cytochrome P450 enzymes, specifically CYP3A4, indicating potential for drug-drug interactions . The inhibition profile suggests that while it effectively modulates enzyme activity, care must be taken regarding metabolic stability.

Case Studies

- Acute Myeloid Leukemia (AML) : In a study focusing on AML, this compound was evaluated for its ability to induce differentiation in leukemic cells. Results indicated significant cytotoxicity and apoptosis induction in treated cells .

- Hepatitis C Virus (HCV) : Another study explored the compound's efficacy against HCV. It was found to inhibit viral replication effectively in vitro, showcasing its potential as an antiviral agent .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Optimization of Derivatives : Continued synthesis and evaluation of derivatives could enhance potency and selectivity against specific cancer types.

- Mechanistic Studies : Further investigations into the detailed mechanisms by which this compound interacts with biological targets will provide insights for drug development.

- Clinical Trials : Initiating clinical trials will be crucial to assess the safety and efficacy of this compound in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.